molecular formula C12H18N4O2 B7749590 2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine CAS No. 5419-98-7

2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine

Cat. No.: B7749590
CAS No.: 5419-98-7
M. Wt: 250.30 g/mol
InChI Key: ZBAOBICPJQGYLN-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a guanidine group linked to a diethoxyphenyl moiety through a methylene bridge. This compound has garnered interest due to its potential pharmacological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine typically involves the condensation of 3,4-diethoxybenzaldehyde with aminoguanidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the diethoxyphenyl moiety.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted guanidine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent against various diseases, including its role in inhibiting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain bacterial enzymes, thereby exhibiting antibacterial properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(3-phenylmethoxyphenyl)methylideneamino]guanidine
  • 2-[(E)-(4-methylphenyl)methylideneamino]guanidine
  • 2-[(E)-(2-bromophenyl)methylideneamino]guanidine

Uniqueness

2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine stands out due to its diethoxyphenyl group, which imparts unique electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs.

Properties

IUPAC Name

2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-3-17-10-6-5-9(7-11(10)18-4-2)8-15-16-12(13)14/h5-8H,3-4H2,1-2H3,(H4,13,14,16)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAOBICPJQGYLN-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN=C(N)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N=C(N)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429943
Record name ST50206289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5419-98-7
Record name NSC9946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50206289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.